
3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy, commonly referred to as FDP, is a heterocyclic compound containing a pyrrolidine ring and an oxy group. It was first described in the literature in 1968 and has since been studied extensively due to its unique properties and potential applications in a variety of scientific fields. FDP is a versatile molecule and has been used in synthesis, as a reagent, and as an inhibitor in various biochemical processes.
Applications De Recherche Scientifique
FDP has been extensively studied due to its unique properties and potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as an inhibitor in biochemical processes, and as a substrate in enzyme assays. FDP has also been studied as a potential therapeutic agent in cancer and neurological disorders, as well as a potential tool in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of FDP is not yet fully understood, but it is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, cyclooxygenase-2, and glutathione-S-transferase. FDP is also known to interact with various proteins and receptors, including the serotonin receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDP have been studied extensively in various systems, including cell cultures and animal models. Studies have shown that FDP can inhibit cell growth and proliferation, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective and antioxidant effects, as well as to reduce pain and anxiety-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
FDP has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. However, there are also some limitations to its use, including its potential to induce cytotoxicity and its lack of specificity for certain enzymes and proteins.
Orientations Futures
The potential applications of FDP are vast and there are many possible future directions for research. These include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in drug discovery and development. Additionally, further research is needed to identify new applications for FDP and to optimize its use in laboratory experiments.
Méthodes De Synthèse
FDP can be synthesized from 2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxaldehyde and formaldehyde in the presence of a base such as pyridine or sodium hydroxide. The reaction proceeds through a condensation reaction, forming an intermediate product which is then oxidized to form the desired FDP product. This method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy involves the conversion of 2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxylic acid to the desired compound through a series of reactions.", "Starting Materials": [ "2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxylic acid", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) bromide", "Sodium methoxide", "Methanol" ], "Reaction": [ "1. The starting material, 2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrole-1-carboxylic acid, is dissolved in methanol.", "2. Hydrochloric acid is added to the solution to form the corresponding hydrochloride salt.", "3. Sodium borohydride is added to the reaction mixture to reduce the carboxylic acid group to an alcohol group.", "4. The reaction mixture is then neutralized with sodium hydroxide.", "5. Acetic anhydride and pyridine are added to the reaction mixture to form the corresponding acetyl derivative.", "6. Methanesulfonic acid is added to the reaction mixture to form the corresponding mesylate derivative.", "7. Sodium nitrite and copper(I) bromide are added to the reaction mixture to form the corresponding nitroso derivative.", "8. Sodium methoxide is added to the reaction mixture to form the corresponding methoxy derivative.", "9. Methanol is added to the reaction mixture to form the desired compound, 3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy." ] } | |
Numéro CAS |
1379779-16-4 |
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.31 |
Nom IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3 |
Clé InChI |
APTALNPNDVLSQZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




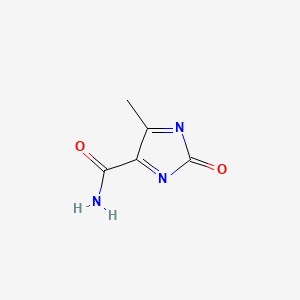
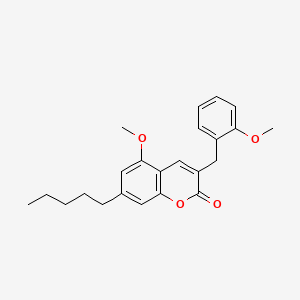
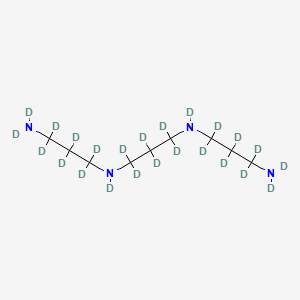
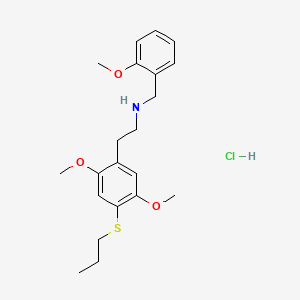
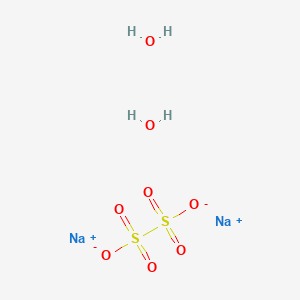
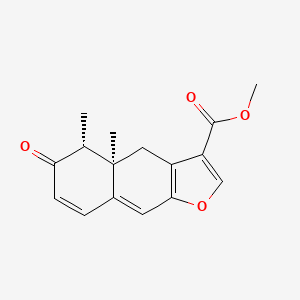

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)